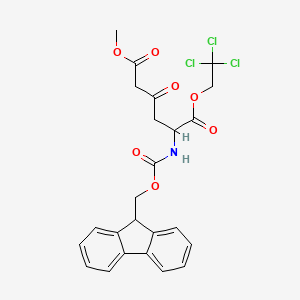![molecular formula C8H6BrNO2S B15334253 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide can be achieved through multi-step reactions. One common method involves the use of acetic acid, acetic acid anhydride, and aqueous hydrogen peroxide in the initial step, followed by treatment with ethanol, aqueous hydrochloric acid, and tin(II) chloride . Another method involves the use of 3-chloro-benzenecarboperoxoic acid in dichloromethane at 20°C, followed by reduction with iron and ammonium chloride in ethanol and water .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Electrochemical methods have also been explored for the synthesis of benzothiophene derivatives, offering a more environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromo substituent to other functional groups.
Substitution: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the benzothiophene ring .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial metabolism . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromothianaphthene: Another brominated benzothiophene derivative with similar reactivity.
5-Bromobenzo[b]thiophene: A closely related compound with a bromo substituent but lacking the amino group.
Uniqueness
The combination of these functional groups allows for a wider range of chemical modifications and biological activities compared to similar compounds .
Eigenschaften
Molekularformel |
C8H6BrNO2S |
|---|---|
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
3-bromo-1,1-dioxo-1-benzothiophen-5-amine |
InChI |
InChI=1S/C8H6BrNO2S/c9-7-4-13(11,12)8-2-1-5(10)3-6(7)8/h1-4H,10H2 |
InChI-Schlüssel |
DERAROPMTGMQPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=CS2(=O)=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)



